Cas no 1128-56-9 (1-Phenyl-1H-pyrazol-3-amine)

1-Phenyl-1H-pyrazol-3-amine structure
1-Phenyl-1H-pyrazol-3-amine structure
Product Name:1-Phenyl-1H-pyrazol-3-amine
CAS No:1128-56-9
MF:C9H9N3
MW:159.187861204147
MDL:MFCD00100520
CID:40867
PubChem ID:594320
Update Time:2025-04-18

1-Phenyl-1H-pyrazol-3-amine Chemical and Physical Properties

Names and Identifiers

    • 1-Phenyl-1H-pyrazol-3-amine
    • 1-Phenyl-1H-pyrazol-3-ylamine
    • 3-Amino-1-phenylpyrazole
    • 1-phenylpyrazol-3-amine
    • 1-Phenyl-3-aminopyrazole
    • 1H-Pyrazol-3-amine, 1-phenyl-
    • 1-phenyl-1H-pyrazole-3-amine
    • BQQFSUKXGGGGLV-UHFFFAOYSA-N
    • PubChem22709
    • 5-amino-2-phenylpyrazole
    • ChemDiv2_003498
    • 1-phenylpyrazole-3-ylamine
    • 1-phenyl-3-amino-pyrazole
    • 3-amino-1-phenyl-pyrazole
    • Oprea1_857226
    • Oprea1_342748
    • 1H-Pyrazol-3-amine,1-phenyl-
    • HMS1378O22
    • A
    • SY082984
    • AKOS000558786
    • DTXSID00344077
    • MFCD00100520
    • BS-13629
    • Z271098778
    • J-002854
    • A846979
    • CS-0060554
    • SR-01000520082
    • FT-0690085
    • F17287
    • SCHEMBL631878
    • F1918-0072
    • 1128-56-9
    • SR-01000520082-1
    • EN300-28590
    • AM20020215
    • AC-22864
    • MFCD001005200
    • ALBB-018050
    • BBL104243
    • DTXCID60295152
    • STK002359
    • pyrazole, 3-amino-1-phenyl-
    • DB-060252
    • 858-077-9
    • MDL: MFCD00100520
    • Inchi: 1S/C9H9N3/c10-9-6-7-12(11-9)8-4-2-1-3-5-8/h1-7H,(H2,10,11)
    • InChI Key: BQQFSUKXGGGGLV-UHFFFAOYSA-N
    • SMILES: N1(C=CC(N)=N1)C1C=CC=CC=1

Computed Properties

  • Exact Mass: 159.08000
  • Monoisotopic Mass: 159.079647
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 143
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: 1.5
  • Topological Polar Surface Area: 43.8

Experimental Properties

  • Density: 1.2
  • Boiling Point: 323.2°C at 760 mmHg
  • Flash Point: 149.2°C
  • Refractive Index: 1.641
  • PSA: 43.84000
  • LogP: 2.03570

1-Phenyl-1H-pyrazol-3-amine Security Information

  • Hazard Statement: H302-H319
  • Storage Condition:Keep in dark place,Inert atmosphere,2-8°C

1-Phenyl-1H-pyrazol-3-amine Customs Data

  • HS CODE:2933199090
  • Customs Data:

    China Customs Code:

    2933199090

    Overview:

    2933199090. Other structurally non fused pyrazole ring compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933199090. other compounds containing an unfused pyrazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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1-Phenyl-1H-pyrazol-3-amine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:1128-56-9)1-Phenyl-1H-pyrazol-3-amine
Order Number:A846979
Stock Status:in Stock
Quantity:5g/25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:12
Price ($):183.0/619.0
Email:sales@amadischem.com

1-Phenyl-1H-pyrazol-3-amine Related Literature

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1128-56-9)1-Phenyl-1H-pyrazol-3-amine
A846979
Purity:99%/99%
Quantity:5g/25g
Price ($):183.0/619.0
Email